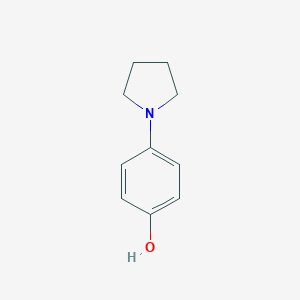

4-(Pyrrolidin-1-yl)phenol

Übersicht

Beschreibung

4-(Pyrrolidin-1-yl)phenol is an organic compound that features a phenol group substituted with a pyrrolidine ring. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of phenol with the nitrogen-containing heterocyclic properties of pyrrolidine. These structural features make it a valuable scaffold in medicinal chemistry and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Pyrrolidinring, der Teil der Struktur von „4-(Pyrrolidin-1-yl)phenol“ ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit erhöht, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D) Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .

Behandlung von Autoimmunerkrankungen

Eine spezifische Anwendung in der Arzneimittelforschung ist die Entwicklung neuer Reihen von cis-3,4-Diphenylpyrrolidinderivaten als inverse Agonisten des retinsäureverwandten Waisenrezeptors γ (RORγt). Dieser Rezeptor ist eine Spleißvariante der Unterfamilie der kernhormonartigen Rezeptoren RORγ, die an Autoimmunerkrankungen beteiligt ist .

Selektive Androgenrezeptor-Modulatoren (SARMs)

4-(Pyrrolidin-1-yl)benzonitrilderivate, die strukturell dem „this compound“ ähnlich sind, wurden als selektive Androgenrezeptor-Modulatoren (SARMs) synthetisiert. Diese Verbindungen wurden durch Optimierung der Struktur von zuvor berichteten 1-(4-Cyano-1-naphthyl)-2,3-disubstituierten Pyrrolidinderivaten entwickelt .

Krebsbehandlung

Alkylaminophenolverbindungen, zu denen auch „this compound“ gehört, werden häufig in der Krebsbehandlung eingesetzt . Die Vielfalt der Krebsarten hat zu biologisch aktiven Verbindungen geführt, die als pharmazeutische Inhaltsstoffe verwendet werden. Daher ist die Entdeckung neuer Verbindungen mit antiproliferativer Wirkung gegen Krebszellen sehr wichtig .

Antioxidative Eigenschaften

Die hohen antioxidativen Eigenschaften von Alkylaminophenolen und die Tatsache, dass sie auf natürliche und synthetische Weise gewonnen werden können, haben sie in medizinischen Anwendungen bevorzugt gemacht .

Synthese von Alkylaminophenolen

Alkylaminophenole werden durch die Petasis-Reaktion erhalten. Die Petasis-Reaktion ist eine Reaktion, die zwischen Aldehyd, Amin und Boronsäure abläuft . Die Tatsache, dass die Reaktionsbedingungen mild waren, hat sie in vielen Anwendungen bevorzugt gemacht .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , which are kinases involved in various cellular processes.

Mode of Action

The pyrrolidine ring and its derivatives have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Modifications of the pyrrolidine structure have been made to optimize the pharmacokinetic profile of related compounds .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)phenol typically involves the nucleophilic substitution reaction of phenol with pyrrolidine. One common method is the reaction of 4-chlorophenol with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Pyrrolidin-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aromatic ring can be

Biologische Aktivität

4-(Pyrrolidin-1-yl)phenol is an organic compound characterized by a phenolic group substituted with a pyrrolidine moiety. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, potential applications, and relevant research findings.

The molecular formula of this compound is C₁₀H₁₃NO. It can be synthesized through several methods, including:

- Nucleophilic Substitution : Reaction of 4-chlorophenol with pyrrolidine in the presence of a base such as potassium carbonate.

- Buchwald-Hartwig Amination : Involves the reaction of 4-bromophenol with pyrrolidine.

- Reductive Amination : Utilizing 4-nitrosophenol and pyrrolidine under reductive conditions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

- Antioxidant Properties : It has been noted for its potential to reduce oxidative stress in biological systems, which could be beneficial in formulations aimed at combating oxidative damage.

- Antimicrobial Activity : Compounds similar to this compound have shown promise against various bacterial strains, suggesting potential for development as antimicrobial agents .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated. Similar compounds have been reported to inhibit enzymes such as topoisomerases, which are crucial for DNA replication in bacteria .

The biological activity of this compound is likely influenced by the structural characteristics of the pyrrolidine ring and the phenolic hydroxyl group. These features may facilitate interactions with biological targets through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins or enzymes.

- Steric Interactions : The spatial orientation of substituents on the pyrrolidine ring may affect binding affinity and selectivity towards specific targets.

Research Findings and Case Studies

A number of studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIJPHGPERPMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905748 | |

| Record name | 4-(Pyrrolidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-97-5 | |

| Record name | 4-(1-Pyrrolidinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Pyrrolidinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyrrolidin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-pyrrolidinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.